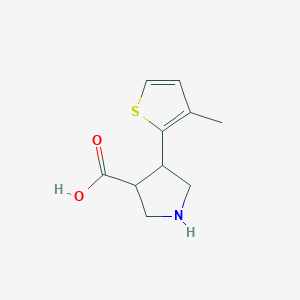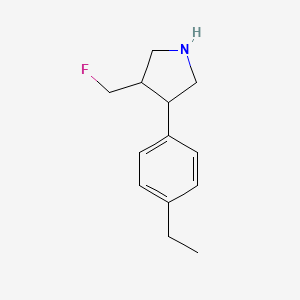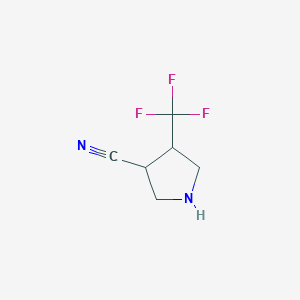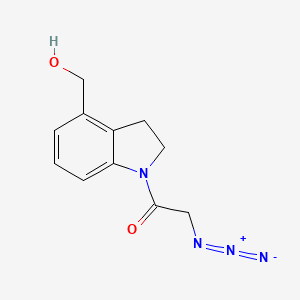
1-(4-(hidroximetil)indolin-1-il)-2-azidoetan-1-ona
Descripción general
Descripción
2-Azido-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C11H12N4O2 and its molecular weight is 232.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Azido-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azido-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación antiviral
Los derivados del indol, como la 1-(4-(hidroximetil)indolin-1-il)-2-azidoetan-1-ona, han mostrado promesa en la investigación antiviral. Se han utilizado para desarrollar compuestos con actividad inhibitoria contra varios virus, incluidos el virus de la influenza A y el virus Coxsackie B4 . El grupo azido en estos compuestos se puede utilizar para crear reacciones de química de clic, lo que lleva a nuevos agentes antivirales.
Aplicaciones antiinflamatorias
El núcleo indol, presente en nuestro compuesto de interés, es una característica común en muchos fármacos antiinflamatorios. La investigación ha indicado que la modificación de la estructura del indol puede conducir al desarrollo de nuevos agentes antiinflamatorios, que se pueden utilizar para tratar enfermedades inflamatorias crónicas .
Estudios de oncología y anticáncer
Los derivados del indol también se exploran por sus propiedades anticancerígenas. La complejidad estructural de la this compound permite la síntesis de diversos andamios, que pueden ser evaluados para su actividad contra varias líneas celulares cancerosas. Este compuesto podría servir como precursor para la síntesis de posibles agentes quimioterapéuticos .
Actividad farmacológica en enfermedades neurodegenerativas
La parte indol es un farmacóforo clave en el diseño de fármacos dirigidos a enfermedades neurodegenerativas. Su incorporación a nuevos compuestos puede conducir al descubrimiento de fármacos que pueden afectar las vías involucradas en enfermedades como el Alzheimer y el Parkinson .
Química agrícola
En la agricultura, los derivados del indol se utilizan para sintetizar reguladores del crecimiento de las plantas y pesticidas. El grupo hidroximetil en la this compound podría explotarse para crear nuevas moléculas que imiten las hormonas vegetales naturales o desarrollar nuevas clases de herbicidas e insecticidas .
Aplicaciones en ciencias ambientales
Los compuestos a base de indol se estudian por su papel en la remediación ambiental. Se pueden utilizar para desarrollar sensores para contaminantes ambientales o para crear materiales biodegradables que ayuden a reducir la contaminación .
Mecanismo De Acción
Target of Action
The primary target of 2-Azido-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one is the Toll-like receptor 7 (TLR7), a key player in the innate immune response . This receptor is known to recognize single-stranded RNA in endosomes, which are often found in viruses, and its activation leads to the production of cytokines that regulate immune responses .
Mode of Action
2-Azido-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one interacts with TLR7, activating it and thereby inducing the secretion of TLR7-regulated cytokines such as Interleukin-12 (IL-12), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-alpha (IFN-α) in human Peripheral Blood Mononuclear Cells (PBMC) cells .
Biochemical Pathways
The activation of TLR7 triggers a cascade of biochemical reactions leading to the production of cytokines. These cytokines then modulate the immune response, which can have various effects depending on the context. For instance, IFN-α has antiviral properties and can inhibit the replication of viruses .
Result of Action
The activation of TLR7 by 2-Azido-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one and the subsequent production of cytokines can lead to a range of cellular effects. For instance, it has been shown to have an inhibitory effect on cellular Hepatitis B surface Antigen (HBsAg) secretion .
Análisis Bioquímico
Biochemical Properties
2-Azido-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholine esterase (AChE), an enzyme crucial for neurotransmission . The compound’s azido group can participate in click chemistry reactions, facilitating the formation of stable triazole linkages with other biomolecules . Additionally, the hydroxymethyl group enhances its solubility and reactivity in aqueous environments .
Cellular Effects
2-Azido-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one exhibits various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, this compound has demonstrated cytotoxic effects, leading to reduced cell viability and proliferation . It also affects the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
The molecular mechanism of 2-Azido-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through its azido and hydroxymethyl groups . This binding can result in enzyme inhibition or activation, depending on the target. For instance, its interaction with AChE leads to enzyme inhibition, which can affect neurotransmission . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Azido-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over extended periods, leading to reduced efficacy . Long-term exposure to this compound in vitro and in vivo has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 2-Azido-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .
Metabolic Pathways
2-Azido-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms . The compound can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism . For instance, its interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates that further participate in biochemical reactions .
Transport and Distribution
The transport and distribution of 2-Azido-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The hydroxymethyl group enhances its solubility, facilitating its transport across cell membranes and distribution within aqueous environments .
Subcellular Localization
2-Azido-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one exhibits specific subcellular localization patterns that influence its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, affecting gene expression . Alternatively, it may accumulate in the cytoplasm, where it interacts with enzymes and other proteins involved in cellular metabolism .
Propiedades
IUPAC Name |
2-azido-1-[4-(hydroxymethyl)-2,3-dihydroindol-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c12-14-13-6-11(17)15-5-4-9-8(7-16)2-1-3-10(9)15/h1-3,16H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFPXWRIYKVLCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC(=C21)CO)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


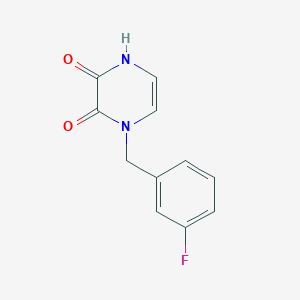

![4-hydroxy-1-propyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478439.png)
![5-(2-aminoethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1478440.png)
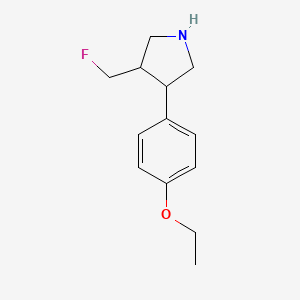
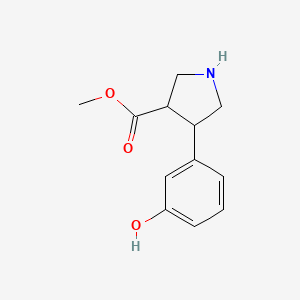
![4-Ethoxy-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1478448.png)
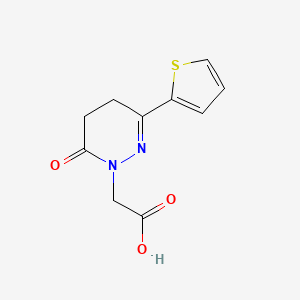
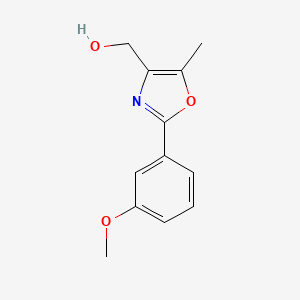
![4-hydroxy-1-(2-methoxyethyl)-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478452.png)
![2-(piperidin-3-yl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1478453.png)
